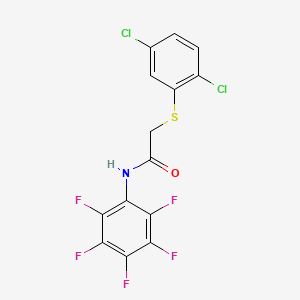
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide, also known as DASFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASFA is a synthetic compound that is commonly used in research laboratories for its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to induce oxidative stress in cancer cells, leading to apoptosis. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have anti-inflammatory effects and to protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC. This allows researchers to study the effects of HDAC inhibition on gene expression and cancer cell growth. However, one of the limitations of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. Another area of research is the identification of new HDAC inhibitors with improved properties. Additionally, research is needed to determine the optimal dosage and administration of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide for its potential use in cancer treatment and other applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide and its potential for use in the treatment of other diseases.
合成法
The synthesis of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the reaction of 2,5-dichlorothiophenol with pentafluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal in the presence of an acid catalyst to yield 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F5NOS/c15-5-1-2-6(16)7(3-5)24-4-8(23)22-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOELLMJAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7680821.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)
![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)
![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)